N'-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
CAS No.:
Cat. No.: VC15655683
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide -](/images/structure/VC15655683.png)
Specification
Molecular Formula | C16H18N4O2 |
---|---|
Molecular Weight | 298.34 g/mol |
IUPAC Name | N-[(E)-(3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Standard InChI | InChI=1S/C16H18N4O2/c1-22-12-6-4-5-11(9-12)10-17-20-16(21)15-13-7-2-3-8-14(13)18-19-15/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,19)(H,20,21)/b17-10+ |
Standard InChI Key | XMAQTSWXAMXSRX-LICLKQGHSA-N |
Isomeric SMILES | COC1=CC=CC(=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 |
Canonical SMILES | COC1=CC=CC(=C1)C=NNC(=O)C2=NNC3=C2CCCC3 |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
The compound features a 4,5,6,7-tetrahydro-1H-indazole core, where the indazole system (a fused pyrazole-benzene bicyclic structure) is partially saturated in the cyclohexane ring (Figure 1). The N'-[(E)-3-methoxyphenylmethylidene]carbohydrazide group is attached at position 3 of the indazole ring, introducing a planar conjugated system that enhances electronic delocalization. The (E)-configuration of the benzylidene double bond is critical for maintaining stereochemical stability .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous indazole-carbohydrazides shows characteristic absorption bands at 3,217 cm⁻¹ (O–H stretch), 1,582 cm⁻¹ (C=N imine stretch), and 1,253 cm⁻¹ (C–O–Ar asymmetrical stretch) . Nuclear magnetic resonance (NMR) data for the compound’s structural analogs reveal proton environments consistent with the tetrahydroindazole system (δ 2.81–3.92 ppm for aliphatic protons) and aromatic regions (δ 6.89–7.24 ppm for methoxyphenyl groups) . High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 298.142976 .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₁₆H₁₈N₄O₂ | |
Molecular weight | 298.346 g/mol | |
CAS Registry Number | 305355-22-0 | |
Hydrogen bond acceptors | 4 | |
Hydrogen bond donors | 2 | |
Topological polar surface area | 85.5 Ų |
The compound’s moderate polarity (TPSA = 85.5 Ų) suggests reasonable membrane permeability, while the methoxy groups enhance solubility in organic solvents .
Synthetic Methodologies
Condensation Reaction Pathway
The synthesis follows a two-step protocol common to indazole-carbohydrazides (Scheme 1):
-
Formation of tetrahydroindazole precursor: Cyclohexanone derivatives undergo hydrazine-mediated cyclization to yield 4,5,6,7-tetrahydro-1H-indazole .
-
Benzylidene conjugation: The indazole intermediate reacts with 3-methoxybenzaldehyde in glacial acetic acid under reflux (120°C, 3 hours), forming the Schiff base linkage via dehydrative condensation .
Scheme 1: Synthetic route to N'-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide.
-
Step 1: Cyclohexanone + hydrazine → 4,5,6,7-tetrahydro-1H-indazole .
-
Step 2: Tetrahydroindazole + 3-methoxybenzaldehyde → target compound .
Reaction yields for analogous compounds range from 35.2% to 74.3%, depending on substituent electronic effects .
Optimization Strategies
-
Solvent system: Glacial acetic acid facilitates protonation of the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the indazole hydrazide .
-
Temperature control: Prolonged reflux (>3 hours) minimizes byproduct formation from retro-aldol reactions .
-
Purification: Recrystallization from ethyl acetate or ethanol yields products with >95% purity .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity in indazole-carbohydrazides include:
-
Methoxy substitution: Tri- or tetra-methoxy analogs show 2–3× higher cytotoxicity than mono-methoxy derivatives .
-
Tetrahydroindazole saturation: Partial hydrogenation improves metabolic stability compared to fully aromatic indazoles .
-
Benzylidene geometry: (E)-isomers exhibit superior pharmacological profiles due to enhanced planarity and π-stacking .
Challenges and Future Directions
Current limitations include:
-
Synthetic scalability: Low yields (<75%) in condensation steps .
-
Pharmacokinetic data: Absence of ADMET studies for this compound.
-
Target identification: Unclear mechanism of action relative to validated indazole drugs.
Future research should prioritize:
-
In vivo efficacy studies in oncology and cardiovascular models.
-
Cocrystallization experiments to identify protein targets.
-
Derivatization campaigns to optimize solubility and potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume